molecular formula C25H21NO3 B13932940 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol

4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol

Cat. No.: B13932940
M. Wt: 383.4 g/mol
InChI Key: FTUQDOHAUBZCGT-UHFFFAOYSA-N
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Description

4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol is a complex organic compound characterized by its unique structure, which includes a phenol group attached to a pyridine ring substituted with two benzyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of suitable precursors.

    Introduction of Benzyloxy Groups: The benzyloxy groups are introduced via nucleophilic substitution reactions, where benzyl alcohol reacts with the pyridine ring under basic conditions.

    Attachment of the Phenol Group: The final step involves the coupling of the phenol group to the pyridine ring, often through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzyloxy groups can be reduced to benzyl alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid: Similar structure but with a boronic acid group instead of a phenol group.

    4-(Benzyloxy)phenol: Contains a single benzyloxy group attached to a phenol ring.

    2,6-Bis(benzyloxy)-3-bromopyridine: Similar pyridine structure with bromine substitution.

Uniqueness

4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol is unique due to the combination of its phenol and pyridine structures, which confer distinct chemical reactivity and potential biological activity. The presence of two benzyloxy groups further enhances its versatility in synthetic applications.

Properties

Molecular Formula

C25H21NO3

Molecular Weight

383.4 g/mol

IUPAC Name

4-[2,6-bis(phenylmethoxy)pyridin-3-yl]phenol

InChI

InChI=1S/C25H21NO3/c27-22-13-11-21(12-14-22)23-15-16-24(28-17-19-7-3-1-4-8-19)26-25(23)29-18-20-9-5-2-6-10-20/h1-16,27H,17-18H2

InChI Key

FTUQDOHAUBZCGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=C(C=C2)C3=CC=C(C=C3)O)OCC4=CC=CC=C4

Origin of Product

United States

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